molecular formula C21H21ClN2O4 B2532998 2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421481-50-6

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2532998
CAS No.: 1421481-50-6
M. Wt: 400.86
InChI Key: TWWOAYYYPTYLCG-UHFFFAOYSA-N
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Description

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a methylpropanamido group, and a benzamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Amidation Reaction: The chlorophenoxy intermediate is then subjected to an amidation reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the 2-methylpropanamido derivative.

    Alkyne Formation:

    Final Coupling: The final step involves the coupling of the alkyne derivative with 2-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with multiple targets, making it a versatile molecule in scientific studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-Chloro-2-methylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
  • 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide

Uniqueness

Compared to similar compounds, 2-((4-(2-(4-Chlorophenoxy)-2-methylpropanamido)but-2-yn-1-yl)oxy)benzamide stands out due to its specific substitution pattern and the presence of the chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-21(2,28-16-11-9-15(22)10-12-16)20(26)24-13-5-6-14-27-18-8-4-3-7-17(18)19(23)25/h3-4,7-12H,13-14H2,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWOAYYYPTYLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC#CCOC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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